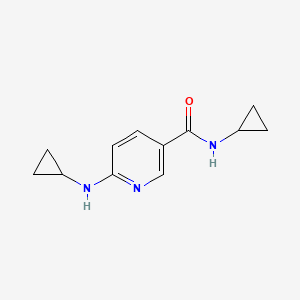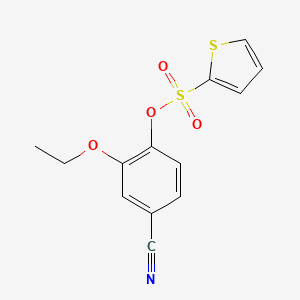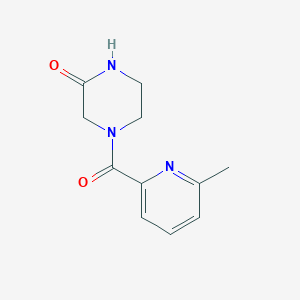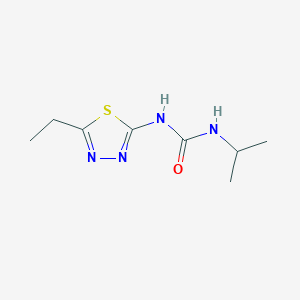![molecular formula C8H12N2O2S B7529092 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7529092.png)
3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as ETAD, is a heterocyclic compound that has gained attention in the scientific community due to its potential use as a pharmacological agent. ETAD is a spirocyclic compound that contains a thiazolidine ring and a diazaspiro ring system.
Mecanismo De Acción
The exact mechanism of action of 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood. However, it is believed that 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione exerts its pharmacological effects by interacting with various cellular targets. 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has also been shown to inhibit the growth of various cancer cell lines. Additionally, 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to have antiviral and antifungal activities. 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has also been found to have antioxidant properties and can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is its diverse range of pharmacological activities. 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to exhibit antitumor, antiviral, and antifungal activities, as well as antioxidant properties. This makes it a potentially useful compound for a variety of research applications. However, one limitation of using 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione. One potential area of research is its use in the treatment of Alzheimer's disease and other neurodegenerative disorders. 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This may be beneficial in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels. Another potential area of research is the development of new 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione derivatives with improved pharmacological properties. Finally, the use of 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione in combination with other drugs or therapies is another area of research that may yield promising results.
Métodos De Síntesis
The synthesis of 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione involves the reaction of 2,2'-dithiobis(benzothiazole) with ethyl acetoacetate in the presence of sodium methoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism to give 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione as a yellow crystalline solid with a melting point of 175-178°C.
Aplicaciones Científicas De Investigación
3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential use as a pharmacological agent. It has been found to exhibit antitumor, antiviral, and antifungal activities. 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has also been shown to have antioxidant properties and can protect cells from oxidative damage. Additionally, 3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-6(11)8(9-7(10)12)3-4-13-5-8/h2-5H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRXPAHHBMHTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCSC2)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B7529028.png)


![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)

![6-tert-butyl-N-(1,1-dioxothiolan-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7529066.png)

![1-[2-(2-Fluorophenyl)ethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B7529075.png)
![5-Methyl-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]oxolan-2-one](/img/structure/B7529087.png)


![5-(1-Chloroethyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529103.png)